1-Tetradecyne

Description

Significance of Terminal Alkynes in Modern Organic Synthesis

Terminal alkynes are foundational to modern organic synthesis due to the versatility of the alkyne functional group. researchgate.netnumberanalytics.com The carbon-carbon triple bond can undergo a wide array of reactions, including addition, cycloaddition, and metal-catalyzed coupling reactions. numberanalytics.com The acidity of the terminal proton allows for the formation of acetylide anions, which are potent nucleophiles crucial for creating new carbon-carbon bonds. libretexts.org This reactivity makes terminal alkynes indispensable precursors in the synthesis of complex natural products, pharmaceuticals, and advanced materials. researchgate.netrsc.org Notably, they are key participants in "click chemistry," a set of powerful and reliable reactions for rapidly synthesizing complex molecules. rsc.orgontosight.ai

Overview of 1-Tetradecyne as a Model Long-Chain Alkyne

This compound, with its 14-carbon chain terminating in a triple bond, serves as an excellent model for studying the properties and reactions of long-chain terminal alkynes. ontosight.ai Its chemical formula is C14H26. cymitquimica.com The long, hydrophobic alkyl chain combined with the reactive alkyne group makes it a useful intermediate in the synthesis of diverse and complex molecules. ontosight.ai It is a liquid at room temperature and is soluble in organic solvents but not in water. cymitquimica.com

Scope and Objectives of the Research on this compound

Research on this compound aims to fully elucidate its chemical behavior and expand its utility in organic synthesis. Key objectives include exploring its physicochemical properties, developing efficient synthetic routes, and investigating its reactivity in various chemical transformations. A significant area of focus is its application as a building block in the construction of complex molecular architectures, such as those found in biologically active compounds and novel materials. For instance, its long alkyl chain can act as a hydrophobic anchor in amphiphilic molecules, making it relevant for biomaterials and drug delivery systems. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H26 |

| Molecular Weight | 194.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 251 °C |

| Melting Point | -13 to -11 °C |

| Density | 0.775 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in hydrocarbon solvents |

| CAS Number | 765-10-6 |

Note: The data in this table is compiled from various sources. cymitquimica.comnih.govchemicalbook.com

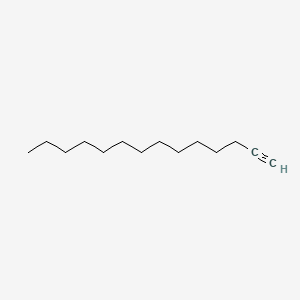

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetradec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFNRWGWQDGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061096 | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-10-6 | |

| Record name | 1-Tetradecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Tetradecyne and Derivatives

De Novo Synthesis Approaches to 1-Tetradecyne

De novo synthesis provides foundational routes to this compound, primarily through elimination reactions and the alkylation of acetylide anions. These methods are valued for their reliability and the ability to construct the carbon skeleton from basic precursors.

Elimination Reactions for Alkyne Formation

The formation of alkynes through elimination reactions is a cornerstone of organic synthesis. masterorganicchemistry.com This approach typically involves the dehydrohalogenation of dihalides. youtube.com For the synthesis of a terminal alkyne like this compound, this can be achieved by the double elimination of a vicinal or geminal dihalide. masterorganicchemistry.comlibretexts.org

The process starts with an alkene, such as 1-tetradecene (B72687), which undergoes halogenation to form a vicinal dihalide, for instance, 1,2-dibromotetradecane. libretexts.org This dihalide is then treated with a strong base, commonly sodium amide (NaNH₂) in liquid ammonia (B1221849), to induce two successive E2 elimination reactions. youtube.comlibretexts.org The first elimination yields a vinyl halide, and the second generates the alkyne. masterorganicchemistry.com The use of a very strong base is crucial for the second elimination step. youtube.com When a terminal alkyne is the product, an excess of the base is often used, followed by a water workup to neutralize the resulting acetylide anion. youtube.com

A notable aspect of this method is the potential for regioselectivity. The initial elimination from a substrate like 1,2-dibromopentane (B1585501) is believed to favor the formation of 1-bromo-1-pentene (B8396958) due to the base attacking the more acidic and less sterically hindered primary carbon. libretexts.org Subsequent elimination then leads to the terminal alkyne. libretexts.org

Alkylation of Acetylide Anions in Carbon-Carbon Bond Formation

The alkylation of acetylide anions is a powerful and widely used method for constructing longer carbon chains and synthesizing internal alkynes. libretexts.org This method hinges on the nucleophilic character of the acetylide ion, which is generated by deprotonating a terminal alkyne with a strong base. fiveable.melibretexts.org

The synthesis of this compound via this route would typically start with a shorter terminal alkyne, such as acetylene (B1199291) or 1-dodecyne (B1581785). The terminal alkyne is deprotonated, often using sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form the corresponding acetylide anion. fiveable.meresearchgate.net This highly nucleophilic anion then attacks a primary alkyl halide in a substitution reaction, forming a new carbon-carbon bond. libretexts.orglibretexts.org For example, the acetylide of 1-dodecyne could be reacted with ethyl iodide to yield this compound.

The choice of the alkyl halide is critical; it must be a primary halide to ensure a substitution reaction occurs. libretexts.orglumenlearning.com Secondary and tertiary alkyl halides tend to undergo elimination reactions with the strongly basic acetylide anion. libretexts.orglumenlearning.com The use of tetrahydrofuran (B95107) (THF) as a solvent is common, and the addition of catalytic amounts of sodium iodide can improve yields when using alkyl bromides. researchgate.net This method is advantageous as it allows for the stepwise construction of complex molecules from simpler precursors. libretexts.orglibretexts.org

Catalytic Synthesis Routes to this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound is no exception, with transition metal catalysis and green chemistry principles paving the way for more advanced and environmentally benign processes.

Transition Metal-Catalyzed Alkyne Synthesis

Transition metal catalysts have revolutionized organic synthesis, and their application in alkyne formation is a significant area of research. sioc-journal.cn While direct catalytic synthesis of a specific long-chain alkyne like this compound from simpler precursors is a complex challenge, various transition metal-catalyzed reactions can be employed to modify or build upon alkyne structures.

For instance, copper-catalyzed hydrostannylation of terminal alkynes like this compound can produce branched alkenylstannanes with high selectivity. rsc.org This reaction, using a distannane or a silylstannane in the presence of water, demonstrates the utility of copper catalysis in functionalizing alkynes. rsc.org Rhodium catalysts have also been shown to be effective in tandem Pauson-Khand type reactions of enynes. researchgate.net

Furthermore, transition metal complexes are instrumental in polymerization reactions involving long-chain alkenes like 1-tetradecene. mdpi.com While the direct synthesis of this compound is not the primary outcome, these studies on related C14 hydrocarbons highlight the versatility of catalysts like Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate in C-C bond formation. mdpi.com Research also explores the use of ruthenium pincer complexes for the hydrogenolysis of epoxides, which can be derived from alkenes like 1-tetradecene, showcasing the potential of transition metals in manipulating long-chain hydrocarbon functionalities. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com These principles are increasingly being applied to the synthesis of commodity and fine chemicals, including this compound.

A key tenet of green chemistry is the use of renewable feedstocks to replace finite fossil fuels. purkh.com Biomass, such as vegetable oils and agricultural waste, presents a viable alternative source for producing a wide range of chemicals. nih.govabiosus.org The concept of a circular bioeconomy encourages the upcycling of these renewable resources into value-added products. nih.gov

For the synthesis of long-chain compounds like this compound, fatty acids derived from plant oils are attractive starting materials. While direct conversion pathways are still under development, the chemical industry is actively exploring ways to transform bio-based feedstocks into essential chemicals. abiosus.orgresearchgate.net This includes the development of plasticizers from bio-based 2-methylfuran (B129897) and maleic anhydride (B1165640), demonstrating the feasibility of creating complex molecules from renewable sources. chemistryviews.org

In the context of this compound synthesis, applying green chemistry principles would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. purkh.comacs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. indianchemicalsociety.compurkh.com

Safer Solvents and Reagents: Opting for less hazardous solvents and avoiding toxic reagents. mdpi.com For example, replacing hazardous solvents like HMPA with safer alternatives like THF or DMPU in alkylation reactions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. indianchemicalsociety.comacs.org

The development of sustainable manufacturing processes, such as the one for Adavelt™ active, which eliminated several steps and replaced hazardous reagents with greener alternatives, serves as a model for how these principles can be implemented in complex chemical syntheses. acsgcipr.org The shift towards a bio-based economy will continue to drive innovation in the sustainable synthesis of compounds like this compound. nih.govabiosus.org

Recyclable Catalysts for Alkyne Functionalization

The functionalization of alkynes, including long-chain terminal alkynes like this compound, is a cornerstone of modern organic synthesis. The development of recyclable catalysts for these transformations is a key aspect of green chemistry, aiming to reduce waste and cost. nih.govresearchgate.net

Recent advancements have seen the rise of various recyclable catalytic systems. nih.gov These include metal nanoparticles encapsulated in polysiloxane, supported on silica-copper or graphitic carbon, and integrated into metal-organic frameworks (MOFs) or porous organic frameworks (POPs). nih.govresearchgate.netmdpi.com Biomaterial-supported catalysts and even metal/solvent-free recyclable systems are also emerging as viable options. nih.govresearchgate.net These catalysts offer the combined benefits of homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (ease of separation and recyclability). nih.gov

For instance, nano-Ag on graphitic carbon nitride (g-C3N4) has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.comresearchgate.net This system demonstrates excellent yields for chlorination, bromination, and iodination reactions. researchgate.net Another example is the use of a gold(I) complex immobilized on MCM-41, which catalyzes the hydrohydrazidation of terminal alkynes and can be recovered and reused multiple times without a significant drop in performance. bohrium.com Similarly, rhodium(0) nanoparticles stabilized by a polymer have shown high stability and catalytic activity in the aqueous hydrogenation of 1-tetradecene, a related unsaturated hydrocarbon, and this system can also be recycled and reused. researchgate.net

The ability to recycle these catalysts is crucial for industrial applications, as it minimizes waste generation and reduces production costs. unirc.it The separation of these catalysts can be achieved through simple filtration or, in the case of magnetic nanoparticle-supported catalysts, by using an external magnet. mdpi.comunirc.it

Table 1: Examples of Recyclable Catalysts in Alkyne Functionalization

| Catalyst System | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| Nano-Ag/g-C3N4 | Halogenation | Terminal Alkynes | High efficiency, recyclable, broad substrate scope. mdpi.comresearchgate.net |

| Ph2P-MCM-41-AuNTf2 | Hydrohydrazidation | Terminal Alkynes | Heterogenized gold(I) catalyst, reusable up to eight times. bohrium.com |

| Rh(0) nanoparticles | Hydrogenation | 1-Tetradecene | High stability and activity in aqueous media, recyclable. researchgate.net |

Solvent and Waste Reduction Strategies

In line with the principles of green chemistry, significant efforts are being made to reduce solvent use and waste generation in chemical syntheses, including those involving this compound. ijset.inijnc.ir The ideal scenario is to prevent waste rather than treating it after it has been created. ijset.inskpharmteco.com

One primary strategy is the use of safer, more environmentally benign solvents or, where possible, conducting reactions under solvent-free conditions. encyclopedia.pubjocpr.com Water, supercritical CO2, and bio-based solvents are increasingly being used as alternatives to traditional hazardous organic solvents. jocpr.com Techniques like grinding or milling can also enable solvent-free reactions. encyclopedia.pub

Maximizing atom economy, which is the measure of how efficiently all materials in a process are incorporated into the final product, is a fundamental principle of green chemistry. ijset.in This can be achieved by designing more selective reactions and using highly efficient catalysts. purkh.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes significantly to waste reduction by minimizing intermediate purification steps. mdpi.com

Asymmetric Synthesis Incorporating this compound

The synthesis of chiral molecules containing the this compound moiety is of great interest, particularly for the preparation of biologically active compounds and natural products. nih.govacs.org Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. tutorchase.com

Stereocontrolled Alkynylation Reactions

Stereocontrolled alkynylation reactions are powerful tools for the creation of chiral centers. A notable example is the asymmetric synthesis of d-ribo-phytosphingosine, which utilizes the ProPhenol-catalyzed alkynylation of an unsaturated aldehyde with this compound as a key step. nih.govacs.orgresearchgate.net This reaction, followed by other stereocontrolled transformations, allows for the precise construction of the three contiguous stereogenic centers of the target molecule. nih.gov

The direct catalytic asymmetric alkynylation of aldehydes is a preferred method for accessing chiral propargylic alcohols. nih.gov However, the alkynylation of enolizable aldehydes can be challenging due to competing side reactions like self-aldol condensation. nih.gov Strategies to overcome this include the slow addition of the aldehyde to the reaction mixture, which can improve both the yield and the enantioselectivity of the desired alkynylation product. nih.gov

Chiral Catalyst Systems in this compound Functionalization

The development of effective chiral catalyst systems is central to asymmetric synthesis. tutorchase.com These catalysts, which can be metal complexes with chiral ligands or chiral organocatalysts, create a chiral environment that directs the formation of one enantiomer over the other. tutorchase.com

In the context of this compound functionalization, various chiral catalyst systems have been employed. For instance, a dinuclear zinc catalyst derived from proline has been shown to be effective for the asymmetric alkynylation of α,β-unsaturated aldehydes. acs.org Another example involves the use of an In(III)/BINOL complex for the catalytic asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity. organic-chemistry.org

The ProPhenol ligand, in conjunction with a zinc source, has been successfully used in the catalytic alkynylation of an aldehyde with this compound to produce a chiral allylic propargylic alcohol, albeit with moderate enantiomeric excess in some cases. nih.gov The choice of the chiral ligand is critical, and ongoing research focuses on the design and synthesis of new ligands to improve the efficiency and enantioselectivity of these reactions. nih.gov For example, tunable axially chiral imidazole-based P,N-ligands have been developed for the Cu-catalyzed enantioselective alkyne addition to nitrones. nih.gov

Table 2: Chiral Catalyst Systems in Alkynylation Reactions

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| ProPhenol/Zinc | Asymmetric Alkynylation | Used in the synthesis of d-ribo-phytosphingosine from this compound. nih.govacs.org |

| Dinuclear Zinc/Proline-derived ligand | Asymmetric Alkynylation | Effective for aromatic and α,β-unsaturated aldehydes. acs.org |

| In(III)/BINOL | Asymmetric Alkynylation | Broad substrate generality with high enantioselectivity. organic-chemistry.org |

Elucidating the Reactivity of 1 Tetradecyne in Complex Chemical Transformations

Addition Reactions of the Terminal Alkyne Moiety

The terminal alkyne group of 1-tetradecyne is susceptible to various addition reactions, a characteristic feature of alkynes. cymitquimica.comthermofisher.com These reactions involve the breaking of the pi bonds of the triple bond and the formation of new single bonds. unacademy.comsavemyexams.com

In electrophilic addition reactions, the electron-rich triple bond of this compound acts as a nucleophile, attacking an electrophilic species. unacademy.com This initial attack leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. unacademy.comlibretexts.org

The hydration of this compound, like other terminal alkynes, follows Markovnikov's rule. libretexts.org This reaction is typically catalyzed by strong acids, such as sulfuric acid, often with the addition of a mercury salt like mercuric sulfate (B86663). libretexts.org The initial addition of water across the triple bond forms an enol intermediate, which is an alcohol bonded to a vinyl carbon. libretexts.org This enol is unstable and rapidly tautomerizes to its more stable keto form. libretexts.org For a terminal alkyne like this compound, this process regioselectively yields a methyl ketone, specifically 2-tetradecanone. libretexts.orgsigmaaldrich.com

The general mechanism involves the protonation of the alkyne to form a vinylic carbocation, followed by the attack of water. libretexts.org Deprotonation of the resulting oxonium ion gives the enol, which then rearranges to the ketone. libretexts.org

Table 1: Hydration of this compound

| Reactants | Catalyst | Intermediate | Product |

|---|

This table summarizes the key components and products of the hydration reaction of this compound.

It is worth noting that fungi can also oxidize 1-tetradecene (B72687), a related compound, to produce ketones such as tetradecen-3-one and 13-tetradecen-4-one. asm.org

This compound undergoes hydrohalogenation by reacting with hydrogen halides (HX, where X = Cl, Br, I). chemicalbook.inthermofisher.comfishersci.pt The addition of HX to the terminal alkyne follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one already bonded to a hydrogen), and the halogen atom adds to the internal carbon of the triple bond. savemyexams.com This results in the formation of a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms attached to the same carbon.

Halogenation involves the addition of halogens (X₂, where X = Cl, Br) across the triple bond. cymitquimica.comthermofisher.comchemicalbook.in The reaction proceeds through a cyclic halonium ion intermediate. The first addition of a halogen molecule results in a dihaloalkene. With an excess of the halogen, a tetrahaloalkane can be formed.

Table 2: Electrophilic Addition Products of this compound

| Reagent | Product (Markovnikov Addition) |

|---|---|

| HCl | 2-Chloro-1-tetradecene |

| HBr | 2-Bromo-1-tetradecene |

This table shows the expected major products from the electrophilic addition of various reagents to this compound.

While less common for simple alkynes, nucleophilic addition to the triple bond can occur, particularly when the alkyne is activated by adjacent electron-withdrawing groups. wikipedia.orgnumberanalytics.com In the context of this compound, its terminal alkyne can be deprotonated by a strong base to form a tetradecynyl anion. This acetylide anion is a potent nucleophile and can participate in various reactions, such as alkylation or addition to carbonyl compounds. masterorganicchemistry.com For instance, the tetradecynyl anion can attack the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate, which is then protonated to yield a propargyl alcohol. wikipedia.orglibretexts.orgunizin.org

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.commasterorganicchemistry.comquora.com In the electrophilic addition to this compound, Markovnikov's rule dictates the regioselectivity, with the electrophile adding to the terminal carbon to form the more stable secondary vinylic carbocation. savemyexams.commasterorganicchemistry.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of this compound's reactivity. masterorganicchemistry.commasterorganicchemistry.comquora.com For example, the hydrostannylation of this compound can lead to different stereoisomeric products depending on the catalyst and reaction conditions. rsc.org Similarly, in catalytic enantioselective reactions, such as the diboration of terminal alkenes, the structure of the chiral ligand can control the stereochemical outcome. nih.gov While this example involves an alkene, the principles of stereocontrol are applicable to alkyne reactions as well.

Hydration Reactions and Aldehyde/Ketone Formation

Nucleophilic Addition Pathways

Reduction and Hydrogenation Studies of this compound

The triple bond of this compound can be partially or fully reduced through hydrogenation. thermofisher.comchemicalbook.inthermofisher.com The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions.

Complete hydrogenation of this compound to tetradecane (B157292) can be achieved using a catalyst such as palladium on carbon (Pd/C) or platinum. pressbooks.publibretexts.org This reaction proceeds through an alkene intermediate. pressbooks.pub

Partial hydrogenation to yield an alkene can be accomplished with specific catalysts. libretexts.org The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, producing the cis-alkene, (Z)-1-tetradecene. pressbooks.publibretexts.orgtestbook.com The Lindlar catalyst is deactivated to prevent over-reduction to the alkane. pressbooks.pubtestbook.com

Alternatively, reduction with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures leads to the anti-addition of hydrogen, yielding the trans-alkene, (E)-1-tetradecene. pressbooks.pub This reaction proceeds through a radical anion intermediate. pressbooks.pub

Table 3: Hydrogenation Products of this compound

| Reagents | Product | Stereochemistry |

|---|---|---|

| H₂, Pd/C | Tetradecane | N/A |

| H₂, Lindlar's Catalyst | (Z)-1-Tetradecene | Cis (syn-addition) |

This interactive table summarizes the products and stereochemical outcomes of different hydrogenation methods for this compound.

Hydrogenation is also a key step in the production of polyalphaolefins (PAOs) from alpha-olefins like 1-tetradecene, where it is used to remove any remaining unsaturation. google.comepa.gov

Selective Semihydrogenation to Alkenes

The selective semihydrogenation of alkynes to alkenes is a pivotal transformation in organic synthesis, and this compound serves as a relevant substrate in this context. fishersci.ptthermofisher.comguidechem.comcymitquimica.comthermofisher.com A primary method for achieving this is through the use of poisoned catalysts, with Lindlar's catalyst being a prominent example. libretexts.orgmasterorganicchemistry.com This heterogeneous catalyst, typically composed of palladium on calcium carbonate (CaCO₃) and treated with a poison like lead acetate and quinoline (B57606), facilitates the syn-addition of hydrogen to the alkyne, yielding the corresponding cis-alkene. libretexts.orgmasterorganicchemistry.com The poisoning of the palladium catalyst is crucial; it deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane. libretexts.orgmasterorganicchemistry.commdpi.com The greater reactivity of alkynes compared to alkenes allows them to adsorb more strongly to the catalyst surface, undergo hydrogenation, and then desorb as the less reactive alkene, preventing over-reduction. mdpi.comcardiff.ac.uk

Alternative catalysts to the traditional Lindlar's catalyst have also been developed to circumvent the use of toxic lead. mdpi.com These include palladium on barium sulfate (Pd/BaSO₄) with quinoline and nickel boride (Ni₂B), which also selectively produce cis-alkenes from alkynes. masterorganicchemistry.com The choice of catalyst and reaction conditions allows for high conversion rates and selectivity for the desired alkene isomer. mdpi.com For instance, palladium-based catalysts are widely used in industrial processes to remove residual alkynes from alkene feedstocks, which is critical for polymerization reactions. beilstein-journals.org

| Catalyst System | Product Stereochemistry | Key Features |

| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Cis (Z)-alkene | Poisoned catalyst prevents over-reduction to alkane. libretexts.orgmasterorganicchemistry.com |

| Pd/BaSO₄ with quinoline | Cis (Z)-alkene | Alternative to lead-containing Lindlar's catalyst. masterorganicchemistry.com |

| Nickel Boride (Ni₂B) | Cis (Z)-alkene | Another effective catalyst for cis-alkene synthesis. masterorganicchemistry.com |

| Palladium on Carbon (Pd/C) with specific modifiers | Can be tuned for E or Z | Ligands and additives can influence stereoselectivity. nih.gov |

| Manganese-based catalysts | E-alkene | Offers a route to the trans-isomer. nih.gov |

Stereochemical Control in Alkyne Reductions

The reduction of internal alkynes can lead to either Z (cis) or E (trans) alkenes, and controlling the stereochemical outcome is a significant aspect of synthetic chemistry. escholarship.org The choice of reducing agent and reaction conditions dictates which isomer is preferentially formed.

For the synthesis of Z-alkenes from this compound, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst is the standard method. libretexts.orgmasterorganicchemistry.com The reaction occurs on the surface of the metal catalyst, resulting in the syn-addition of two hydrogen atoms to the same face of the alkyne, leading to the exclusive formation of the cis-isomer. libretexts.org

Conversely, to obtain E-alkenes, a dissolving metal reduction is typically employed. The reaction of an alkyne with sodium or lithium metal in liquid ammonia (Birch reduction) or other amine solvents generates the trans-alkene. nih.gov More recently, alternative methods using transition metal catalysts have been developed for E-selective semihydrogenation. For example, manganese-based catalysts have been shown to effectively hydrogenate various alkynes to yield E-alkenes. nih.gov Some palladium-catalyzed systems, through the use of specific ligands and additives like triethanolamine (B1662121) (TEOA) and sodium acetate (NaOAc), can also be tuned to favor the formation of either the E or Z isomer. nih.gov An efficient E-selective semihydrogenation of internal alkynes has also been developed using a combination of Cl₂Pd(PPh₃)₂, Zn⁰, and ZnI₂ under mild conditions. lookchem.com

| Reagent/Catalyst | Product Stereochemistry | Mechanism/Key Feature |

| H₂, Lindlar's Catalyst | Z (cis) | Syn-addition of hydrogen on a poisoned catalyst surface. libretexts.org |

| Na/NH₃ (l) (Birch Reduction) | E (trans) | Dissolving metal reduction. nih.gov |

| Mn-based catalysts | E (trans) | Provides a transition-metal catalyzed route to trans-alkenes. nih.gov |

| PdCl₂(PPh₃)₂, Zn⁰, ZnI₂, H₂ | E (trans) | Involves syn-hydrogenation followed by isomerization. lookchem.com |

| Pd catalyst with TEOA/NaOAc | Tunable (E or Z) | Ligand/additive combination controls stereoselectivity. nih.gov |

Oxidative Transformations of this compound

This compound, like other alkynes, is susceptible to various oxidative transformations. fishersci.ptthermofisher.comguidechem.comcymitquimica.comthermofisher.com These reactions can lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of carboxylic acids or other oxygenated products.

Oxidative Cleavage Reactions

Oxidative cleavage of the triple bond in this compound results in the formation of carboxylic acids. A common and powerful reagent for this transformation is ozone (O₃), in a process known as ozonolysis. masterorganicchemistry.com When an alkyne is treated with ozone followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂), the triple bond is cleaved, and each alkyne carbon is oxidized to a carboxylic acid. masterorganicchemistry.com In the case of this compound, ozonolysis would yield tridecanoic acid and carbon dioxide.

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent capable of cleaving the triple bond of alkynes to produce carboxylic acids. orgsyn.org The reaction is often carried out under basic or neutral conditions, followed by acidification. The Lemieux-Johnson oxidation, which uses a catalytic amount of osmium tetroxide and a stoichiometric amount of a re-oxidant like periodate, can also be used for the oxidative cleavage of alkenes to aldehydes, and a similar principle can be applied to alkynes, although ozonolysis is more common. wikipedia.org

Autocatalysis in this compound Oxidation Systems

Autocatalysis is a phenomenon where a reaction product also acts as a catalyst for the same reaction. wikipedia.org While direct evidence for autocatalysis in the oxidation of this compound itself is not extensively documented, studies on the oxidation of the corresponding alkene, 1-tetradecene, provide strong analogous insights. The oxidation of 1-tetradecene by methyltributylammonium permanganate in methylene (B1212753) chloride has been shown to be autocatalyzed by the colloidal manganese dioxide (MnO₂) formed as a product. researchgate.netresearchgate.netnrcresearchpress.com The MnO₂ particles adsorb permanganate, activating it for reaction with the alkene. researchgate.net This type of autocatalysis is characterized by a sigmoidal reaction rate profile, where the rate is initially slow, accelerates as the catalytic product forms, and then slows down as the reactant is consumed. wikipedia.org Given the similar nature of the unsaturated carbon-carbon bonds, it is plausible that similar autocatalytic behavior could be observed in the permanganate oxidation of this compound.

Polymerization and Oligomerization Mechanisms of this compound

This compound can undergo both polymerization and oligomerization reactions, which are characteristic of alkynes. fishersci.ptguidechem.comcymitquimica.com These processes can be initiated by various catalysts and lead to a range of products from short-chain oligomers to high molecular weight polymers. epa.govontosight.aiplasticseurope.org

The polymerization of terminal alkynes like this compound can be achieved through several methods, including transition metal-catalyzed polymerization and free-radical polymerization. numberanalytics.com Metathesis polymerization, specifically ring-opening alkyne metathesis polymerization (ROAMP) and acyclic diene metathesis (ADMET), are powerful techniques for synthesizing polymers with well-defined structures from alkyne monomers. numberanalytics.comescholarship.org However, the polymerization of terminal alkynes via metathesis can be challenging due to competitive side reactions and catalyst deactivation. nsf.govnih.gov Research into the polymerization of the related α-olefin, 1-tetradecene, has shown that catalysts like Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate can produce ultrahigh molecular weight polymers in a quasi-living manner. researchgate.netmdpi.com

Oligomerization, the formation of short polymer chains, is another important reaction of this compound. Cationic nickel(II) catalysts, for example, are used for the oligomerization of ethylene, and the mechanisms involve the formation of cationic nickel alkyl intermediates. acs.org Similar mechanisms can be envisioned for the oligomerization of this compound. The oligomers of long-chain α-olefins like 1-tetradecene are used in the production of synthetic lubricants and other industrial products. epa.govplasticseurope.org

Coupling Reactions and Carbon-Carbon Bond Formation

Terminal alkynes like this compound are valuable substrates for a variety of coupling reactions that form new carbon-carbon bonds. thermofisher.com These reactions are fundamental in organic synthesis for building more complex molecular architectures. Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are widely used for this purpose.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base, is a particularly important reaction for this compound. This reaction allows for the direct connection of the 1-tetradecynyl group to aromatic and vinylic systems.

Other coupling reactions, such as those employing Grignard reagents or organocopper compounds, can also be used to form C-C bonds with this compound. illinois.edursc.org For instance, the copper-catalyzed reaction of this compound with hexamethyldistannane (B1337061) has been used to synthesize alkenylstannanes, which are versatile intermediates for further C-C bond-forming reactions. rsc.org These coupling methodologies provide powerful tools for incorporating the long alkyl chain of this compound into a wide range of organic molecules.

Glaser Coupling and Related Methodologies

The Glaser coupling is one of the oldest and most fundamental reactions for terminal alkynes, involving their oxidative homocoupling to form symmetric 1,3-diynes. rsc.orgrsc.org For this compound, this reaction results in the formation of 13,15-octacosadiyne, a C28 hydrocarbon featuring a conjugated diyne core. The classic Glaser reaction is catalyzed by copper(I) salts, such as copper(I) chloride, in the presence of a base and an oxidant like atmospheric oxygen. rsc.orgwikipedia.org

Over the years, several modifications of the original Glaser protocol have been developed to improve reaction efficiency, solubility, and substrate scope. The most prominent among these are the Eglinton and Hay couplings. wikipedia.orgorganic-chemistry.org The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, typically copper(II) acetate in a solvent like pyridine, to effect the oxidative coupling. wikipedia.org The Hay coupling, a significant improvement, employs a catalytic amount of a copper(I) chloride complexed with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.orgwikipedia.org The Cu(I)-TMEDA complex is soluble in a wide range of organic solvents, and oxygen from the air serves to regenerate the active Cu(I) catalyst, making it a more versatile and efficient catalytic process. rsc.orgorganic-chemistry.org

While specific, detailed research findings on the Glaser coupling of this compound itself are not extensively documented in dedicated studies, its nature as a terminal alkyne makes it a standard substrate for these methodologies. The presence of copper catalysts and air can lead to this homocoupling as an undesirable side reaction during other transformations, such as copper-catalyzed click reactions or atom transfer radical polymerization (ATRP). nih.gov The choice of ligand in copper-catalyzed systems can influence the rate of this competing Glaser coupling. nih.gov

The table below summarizes the general conditions for these related coupling methodologies applicable to terminal alkynes like this compound.

Table 1: General Conditions for Homocoupling of this compound

| Coupling Reaction | Catalyst System | Oxidant | Typical Solvent(s) | Product |

|---|---|---|---|---|

| Glaser Coupling | Catalytic Cu(I) salt (e.g., CuCl) | Air / O₂ | Water, Alcohols | 13,15-Octacosadiyne |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | None (Cu(II) is the oxidant) | Pyridine, Methanol | 13,15-Octacosadiyne |

| Hay Coupling | Catalytic Cu(I) salt with TMEDA | Air / O₂ | Acetone, Dichloromethane | 13,15-Octacosadiyne |

Click Chemistry Applications with this compound

This compound is an exemplary substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents. ontosight.aitcichemicals.com The most prominent click reaction involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction joins this compound with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The resulting triazole ring is chemically stable and can act as a rigid, hydrolytically stable linker in more complex molecules. nih.gov

The CuAAC reaction offers a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The copper-catalyzed variant proceeds efficiently under mild conditions, often at room temperature and in aqueous or mixed solvent systems, and is insensitive to a pH range of 4 to 12. organic-chemistry.orgbeilstein-journals.org

Research has demonstrated the utility of this compound in these cycloaddition reactions. For instance, the reaction of this compound with trimethylsilyl (B98337) azide at elevated temperatures (135–150 °C) without a catalyst yields 4-dodecyl-1,2,3-triazole. prepchem.com A more sustainable and efficient method involves the in situ formation of hydrazoic acid from sodium azide in the presence of a copper catalyst and polydentate N-donor ligands at room temperature, which also yields the 4-dodecyl-1H-1,2,3-triazole. nih.gov The long dodecyl chain of this compound is incorporated into the final product, imparting significant lipophilicity, which can be leveraged in the design of amphiphilic molecules or probes for biological systems. ontosight.ai The versatility of this reaction allows for the synthesis of a vast library of triazole-containing compounds by varying the azide reaction partner. tcichemicals.com

Table 2: Examples of Click Chemistry Reactions with this compound

| Azide Reactant | Catalyst/Conditions | Solvent | Product | Ref. |

|---|---|---|---|---|

| Trimethylsilyl azide | None (Thermal) / 135-150 °C, Autoclave | None (Neat) | 4-Dodecyl-1,2,3-triazole | prepchem.com |

| Hydrazoic acid (from NaN₃) | Copper catalyst, N-donor ligand, mild acid / Room Temp | Methanol/Water | 4-Dodecyl-1H-1,2,3-triazole | nih.gov |

Applications and Functionalization of 1 Tetradecyne in Advanced Materials and Fine Chemicals

Role in the Synthesis of Biologically Active Molecules

The unique chemical properties of 1-tetradecyne make it an important starting material for the stereocontrolled synthesis of complex natural products and their analogues. Its linear C14 carbon chain is a key structural component for various lipidic molecules.

Research has demonstrated a stereocontrolled synthetic route to d-ribo-Phytosphingosine starting from this compound. cymitquimica.com Phytosphingosine is a ubiquitous component of membranes in organisms ranging from yeast to mammals and acts as a precursor for significant lipid mediators. cymitquimica.com

The synthesis involves a ProPhenol-catalyzed asymmetric alkynylation of an α,β-unsaturated aldehyde with this compound. mdpi.comontosight.ai This key step is followed by several transformations, including an asymmetric epoxidation and regioselective opening of the resulting epoxide with an azide (B81097), to construct the three contiguous stereogenic centers required for the d-ribo-phytosphingosine structure. cymitquimica.commdpi.comontosight.ai The process highlights the utility of this compound in building complex, chiral molecules from simpler precursors. cymitquimica.com

Table 1: Key Synthetic Steps for d-ribo-Phytosphingosine from this compound

| Step | Description | Reactants/Catalysts |

|---|---|---|

| 1 | Catalytic Asymmetric Alkynylation | This compound, α,β-unsaturated aldehyde, ProPhenol catalyst |

| 2 | Asymmetric Epoxidation | Allylic propargylic alcohol intermediate from Step 1 |

| 3 | Regioselective Epoxide Opening | Propargylic epoxy alcohol intermediate, NaN₃/NH₄Cl |

| 4 | Deprotection & Reduction | Acyclic azide intermediate from Step 3 |

This interactive table summarizes the primary stages in the asymmetric synthesis of d-ribo-Phytosphingosine where this compound is a foundational reactant. cymitquimica.commdpi.comontosight.ai

A key intermediate formed during the synthesis of d-ribo-phytosphingosine from this compound is an alkynyl-azide analogue. cymitquimica.commdpi.com This intermediate has been identified as a potentially useful glycosyl acceptor. cymitquimica.comontosight.ai Glycosyl acceptors are crucial molecules in the synthesis of complex glycoconjugates, such as glycolipids and glycoproteins.

The alkynyl-azide intermediate can be readily converted into a glycosyl acceptor suitable for the synthesis of α-galactosylceramide derivatives, which are potent immunostimulatory molecules. cymitquimica.commdpi.comsigmaaldrich.com This pathway underscores the role of this compound not just in forming the lipid backbone of sphingosines but also in providing functional handles for further glycosylation reactions to build even more complex and biologically significant structures. cymitquimica.com

Phytosphingosine Derivatives

Precursor in Polymer and Specialty Chemical Production

This compound is a foundational material for various industrial chemicals. Its triple bond can be selectively hydrogenated to form 1-tetradecene (B72687) (an alkene) or fully hydrogenated to tetradecane (B157292) (an alkane). thermofisher.com This versatility allows it to be a starting point for a range of products. cymitquimica.com

This compound is a building block for the production of surfactants. cymitquimica.com The primary route involves its conversion to 1-tetradecene. thermofisher.com 1-Tetradecene is a key raw material used to manufacture detergent alcohols. cpchem.com These long-chain alcohols are subsequently used to produce non-ionic surfactants, which are essential components in liquid and powder detergents, shampoos, and industrial cleaners. cpchem.comguidechem.com The process leverages the reactivity of this compound to build the C14 hydrocarbon tail, which provides the necessary hydrophobic properties for surfactant molecules.

Alkenyl Succinic Anhydrides (ASA) are specialty chemicals widely used in the paper industry as sizing agents to control water absorption. wikipedia.org The synthesis of ASA involves an "ene-reaction" between an alkene and maleic anhydride (B1165640). wikipedia.orgulisboa.ptcore.ac.uk For producing C14 ASA, the required alkene is 1-tetradecene. cpchem.com

This compound serves as a precursor to the 1-tetradecene needed for this process. thermofisher.com Through partial hydrogenation, the terminal alkyne of this compound is converted to a terminal alkene, yielding 1-tetradecene. This olefin is then reacted with maleic anhydride at high temperatures to produce tetradecenyl succinic anhydride. cpchem.comwikipedia.org

This compound can directly undergo polymerization due to its reactive triple bond. cymitquimica.comthermofisher.com More commonly, it is hydrogenated to 1-tetradecene, which then serves as a monomer in the production of various polymers. sigmaaldrich.com

The polymerization of 1-tetradecene, often using advanced catalyst systems like half-titanocene-borate catalysts, can produce poly(1-tetradecene) with ultrahigh molecular weights (exceeding 1,000,000 g/mol ) and controlled polydispersity. mdpi.comnih.govnih.gov These high-molecular-weight poly(α-olefin)s are a class of bottlebrush polymers with highly entangled structures. nih.gov Depending on the polymerization conditions and copolymerization with other olefins, the resulting materials can range from plastics to thermoplastic elastomers. ontosight.aigoogle.com These polymers and elastomers are valued for their durability, flexibility, and thermal stability. ontosight.ai

Table 2: Research Findings on Polymerization of 1-Tetradecene (from this compound precursor)

| Catalyst System | Polymerization Conditions | Resulting Polymer | Key Findings |

|---|---|---|---|

| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | n-hexane, -30 °C, Al cocatalyst | poly(1-tetradecene) | Achieved ultrahigh molecular weight (Mₙ = 1.02 × 10⁶) with low polydispersity (Mₙ/Mₙ = 1.38). mdpi.comnih.gov |

| Titanium complex | - | poly(1-tetradecene) | Can be used to synthesize high molecular weight polymers. sigmaaldrich.com |

This interactive table presents research data on the polymerization of 1-tetradecene, a direct derivative of this compound, to form advanced polymeric materials. mdpi.comsigmaaldrich.comnih.gov

Alkenyl Succinic Anhydrides (ASA)

Contribution to Electronic and Optoelectronic Materials

The unique chemical structure of this compound, characterized by a terminal alkyne group and a long aliphatic chain, makes it a valuable building block in the field of electronic and optoelectronic materials. The terminal triple bond provides a reactive site for a variety of coupling and polymerization reactions, enabling its integration into complex molecular architectures. The C14 alkyl chain, meanwhile, imparts solubility and influences the self-assembly and thin-film morphology of resulting materials, which are critical parameters for device performance. Its role extends from the functionalization of conductive surfaces to its incorporation into the structure of advanced polymers designed for electronic applications.

One of the key strategies involves the attachment of this compound to semiconductor surfaces. For instance, monolayers of this compound have been successfully coupled to silicon surfaces through hydrosilylation. utwente.nljaydevchemicals.com This process forms a stable, covalently bonded organic layer that can effectively passivate the silicon surface by reducing defect sites. utwente.nl This passivation is crucial for improving the performance of optoelectronic devices like solar cells. Research has demonstrated that applying a this compound monolayer to silicon micropillar-based solar cells increases device efficiency significantly. utwente.nl

Molecular Wires and Conductive Polymers

The development of organic materials that can conduct electricity is a cornerstone of modern materials science, leading to innovations in flexible electronics, displays, and sensors. eurekalert.orgbme.hu Intrinsically conducting polymers (ICPs) are organic polymers with electrical properties more akin to metals or semiconductors. wikipedia.orgresearchgate.net Their conductivity originates from a conjugated backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. wikipedia.org The electrical properties of these materials can be precisely controlled through chemical synthesis and a process known as doping. wikipedia.orgresearchgate.net

While this compound itself is not an intrinsic conductor, its terminal alkyne is a critical functional group for constructing and modifying larger conductive systems. The alkyne can undergo polymerization or be used to attach the C14 chain onto other materials, such as graphene or polymer backbones, to create materials with tailored properties. case.eduescholarship.org

Molecular Wires

Molecular wires are single or oligomeric molecules designed to conduct electrical current. The efficiency of charge transport is highly dependent on the molecule's structure, particularly the extent of π-conjugation. eurekalert.org this compound is utilized in this area not typically as the primary conductive pathway, but as a functionalizing agent. For example, in the development of advanced materials based on graphene, a two-dimensional sheet of sp²-hybridized carbon, this compound has been used for edge-functionalization. Through a Sonogashira coupling reaction, which involves palladium and copper catalysts, this compound can be covalently attached to the edges of graphene nanoribbons. case.edu This functionalization serves several purposes:

Improving Solubility and Processability: The long alkyl chain of this compound enhances the solubility of the graphene material in organic solvents, making it easier to process into thin films for electronic devices. case.edu

Controlling Intermolecular Interactions: The aliphatic chains influence how the functionalized graphene sheets pack together in the solid state, which can affect the bulk conductivity of the material.

Conductive Polymers

In the realm of conductive polymers, this compound is incorporated to modify the properties of the final material. While polymers like polyacetylene, polypyrrole, and polythiophene form the conductive backbone, attaching side chains is a common strategy to enhance processability and fine-tune electronic characteristics. wikipedia.orgencyclopedia.pub The synthesis of conductive polymers can be achieved through methods like oxidative coupling or electrochemical polymerization. encyclopedia.pub

Research has pointed to the use of this compound in "grafting from" methods for synthesizing conductive polymers. escholarship.org This technique involves attaching an initiator to a surface and then growing the polymer chain from that point. Functionalizing a substrate with molecules like this compound provides an anchor point with a specific chemical nature for subsequent polymerization.

Furthermore, the polymerization of terminal alkynes can lead to the formation of substituted polyacetylenes. The resulting polymer would feature a conjugated backbone with pending tetradecyl chains. These chains would prevent the polymer from being intractable and insoluble, a common problem with unsubstituted polyacetylene. researchgate.net The specific properties of such a polymer would depend on the stereochemistry of the polymerization and the resulting morphology.

Research Findings in Optoelectronics

A significant application of this compound functionalization is in the enhancement of silicon solar cells. By forming a self-assembled monolayer on the silicon surface, this compound provides effective electrical passivation, which reduces charge recombination at the surface—a major loss mechanism in solar cells. utwente.nl Detailed studies have quantified the improvement in solar cell performance upon functionalization with this compound.

| Solar Cell Parameter | Junction Type | Unfunctionalized | With this compound Monolayer | Change |

| Efficiency (η) | n+/p radial junction | 8.7% | 9.9% | +1.2% |

| Efficiency (η) | p+/n radial junction | 7.8% | 8.8% | +1.0% |

Data sourced from studies on silicon micropillar-based solar cells. utwente.nl

The improvement is attributed to a decrease in surface defect sites, as confirmed by measurements of the local ideality factor, which is a measure of diode quality. utwente.nl This direct application showcases how the molecular properties of this compound can be translated into tangible performance gains in a sophisticated optoelectronic device.

Computational and Theoretical Investigations of 1 Tetradecyne

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as a computational microscope, allowing scientists to probe the intrinsic properties of molecules like 1-tetradecyne. These methods are crucial for predicting reactivity and understanding complex reaction pathways.

Electronic Structure and Reactivity Predictions

The chemical behavior of this compound is fundamentally governed by its electronic structure, centered around the carbon-carbon triple bond. In alkynes, the carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°. libretexts.org This triple bond consists of one strong sigma (σ) bond and two relatively weaker pi (π) bonds. libretexts.orgpdx.edu The high density of electrons within the π-bonds makes the terminal alkyne group a nucleophilic center, prone to participating in addition reactions. solubilityofthings.com

Computational methods like Density Functional Theory (DFT) can model the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, calculations would confirm the highest electron density is localized at the C≡C triple bond, making it the most reactive part of the molecule. The terminal hydrogen atom is notable for its slight acidity compared to hydrogens on sp2 or sp3 hybridized carbons, a feature that allows terminal alkynes to form acetylide ions. solubilityofthings.com

Table 1: General Electronic and Structural Properties of Alkynes

| Property | Description | Implication for this compound |

|---|---|---|

| Hybridization | Carbon atoms of the triple bond are sp-hybridized. libretexts.org | The H-C≡C-C portion of the molecule has a linear geometry. |

| Bonding | One sigma (σ) bond and two pi (π) bonds form the C≡C bond. libretexts.org | The π-bonds are regions of high electron density and are the primary sites of reactivity. |

| Polarity | As a hydrocarbon, it is generally non-polar, with low solubility in water. libretexts.org | The long C12H25 alkyl chain reinforces its hydrophobic character. |

| Reactivity | The electron-rich triple bond makes it more nucleophilic than corresponding alkenes. solubilityofthings.com | It readily undergoes addition reactions with various reagents. |

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. smu.edu By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism. numberanalytics.com

While specific, detailed computational studies on reaction mechanisms for this compound are not widely published, the methodologies are well-established from studies on similar molecules. For instance, DFT studies have been employed to investigate the mechanism of reactions such as the hydrogenolysis of 1-tetradecene (B72687) oxide, a closely related long-chain unsaturated compound. researchgate.net Such studies calculate the free energy barriers for different proposed steps, like heterolytic hydrogen cleavage, to identify the rate-determining step. researchgate.net

A hypothetical computational study on the hydration of this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of this compound, water, any catalysts, and all potential intermediates and products. numberanalytics.com

Transition State Searching: Locating the highest-energy point (the transition state) along the reaction coordinate for each step.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the connected reactant and product to ensure the correct pathway is identified. smu.edu

These calculations would elucidate whether the reaction proceeds via a specific intermediate, such as a vinyl cation, and explain the observed regioselectivity (i.e., the formation of a methyl ketone).

Structure-Reactivity Relationships in Long-Chain Alkynes

The reactivity of an alkyne is strongly influenced by its structure, particularly the position of the triple bond and the nature of the attached groups. acs.org this compound, as a terminal alkyne, exhibits reactivity patterns distinct from internal alkynes like 7-tetradecyne. solubilityofthings.comvulcanchem.com

The key structure-reactivity relationships include:

Terminal vs. Internal Alkynes: Terminal alkynes, like this compound, have an acidic proton attached to a triply bonded carbon. solubilityofthings.com This allows for deprotonation by a strong base to form a powerful nucleophile, the acetylide anion, which can participate in C-C bond-forming reactions. Internal alkynes lack this acidic proton and cannot form acetylides, limiting their synthetic utility in this regard. vulcanchem.com

Steric Hindrance: The long dodecyl chain in this compound is flexible and does not typically impose significant steric hindrance at the reactive triple bond. However, in reactions involving bulky reagents or in catalytic processes where the molecule must coordinate to a metal center, the long chain can influence reaction rates and selectivity compared to smaller alkynes like propyne.

Electronic Effects: The alkyl chain is an electron-donating group through induction, which can slightly influence the reactivity of the triple bond. However, this effect is generally considered minor compared to the inherent reactivity of the alkyne functional group itself. Competition experiments have shown that terminal alkynes react selectively over internal alkynes in many catalytic reactions. acs.org

Simulations of Environmental and Atmospheric Chemistry Involving Alkynes

Computational models are vital for predicting the environmental fate and transport of organic compounds. cdc.govup.pt These simulations help assess how molecules like this compound behave in the atmosphere, including their persistence, reaction pathways, and potential to contribute to secondary pollutants. acs.orgipcc.ch

Alkynes are known to react in the troposphere, primarily through oxidation initiated by hydroxyl radicals (•OH). oberlin.edu While specific models for this compound are scarce, the general mechanism for alkyne oxidation is understood from studies on smaller analogues like acetylene (B1199291) and propyne. oberlin.edu

The simulated atmospheric oxidation of an alkyne generally proceeds as follows:

OH Radical Addition: The reaction is initiated by the addition of an •OH radical across the triple bond, forming a vinyl radical adduct.

O2 Addition: Molecular oxygen (O2) rapidly adds to this adduct.

Complex Rearrangements: The resulting peroxy radical undergoes a series of complex reactions, which can lead to the formation of various oxygenated products, such as α-dicarbonyls (like glyoxal (B1671930) from acetylene) and carboxylic acids. oberlin.edu

Computational models like the Master Chemical Mechanism (MCM) and specialized neural network emulators include reaction schemes for alkynes to simulate their impact on atmospheric chemistry. ipcc.charxiv.org These models use kinetic data, often supported by electronic structure calculations, to predict the concentrations of various species over time. oberlin.eduarxiv.org For a long-chain alkyne like this compound, its low volatility would also be a critical parameter in fate modeling, as it would be more likely to partition onto aerosol particles compared to smaller, more volatile alkynes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-Tetradecene |

| 1-Tetradecene oxide |

| This compound |

| 2-Butyne |

| 7-Tetradecyne |

| Acetylene |

| Glyoxal |

| Propyne |

Advanced Analytical Methodologies for 1 Tetradecyne Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for separating 1-tetradecyne from reaction mixtures and quantifying its purity. The choice between liquid and gas chromatography depends on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of compounds like this compound. For non-polar molecules such as this long-chain alkyne, reverse-phase (RP) HPLC is the method of choice. In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

A method suitable for the related compound, 1-tetradecene (B72687), involves a mobile phase containing acetonitrile (B52724) (MeCN) and water. sielc.com This approach can be adapted for this compound, allowing for its separation from polar impurities. For applications requiring subsequent analysis by mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid to ensure compatibility. sielc.com HPLC is scalable and can be used not only for analytical purity checks but also for preparative separation to isolate the compound. sielc.com

Gas Chromatography (GC) is a primary and highly effective method for assessing the purity of volatile compounds like this compound. labscoop.comdv-expert.org The compound is vaporized and passed through a column, with separation based on boiling point and interaction with the stationary phase. The purity of this compound is often specified to be greater than 97% or 98% as determined by GC. labscoop.com

The retention behavior of a compound in GC is quantified by its Kovats Retention Index (RI), which is standardized against the retention times of n-alkanes. This index is a characteristic property of the compound for a specific column and temperature program. For this compound, experimental retention indices have been determined on various types of columns. nih.gov

| Column Type | Retention Index (RI) |

|---|---|

| Standard Non-Polar | 1413 |

| Semi-Standard Non-Polar | 1396, 1397, 1398 |

| Standard Polar | 1603.5, 1626.2, 1627.4, 1632, 1633 |

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool that provides both separation and structural identification, confirming the presence of this compound and identifying any co-eluting impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Advanced Techniques for Mechanistic Studies of this compound

The elucidation of reaction mechanisms involving this compound, a terminal alkyne, relies on sophisticated analytical methodologies capable of providing detailed information about reaction kinetics, transient intermediates, and transition states. While specific research focusing exclusively on this compound is limited, the principles and techniques are well-established in the broader field of alkyne chemistry. Methodologies applied to analogous long-chain alkenes, such as 1-tetradecene, and other alkynes provide a clear framework for how the mechanistic pathways of this compound reactions can be investigated.

Kinetic Studies of this compound Reactions

Kinetic analysis is fundamental to understanding the mechanism of a chemical reaction, providing quantitative data on reaction rates, the influence of reactant concentrations, and the energetic barriers involved. For reactions involving this compound, these studies would typically determine the reaction order with respect to the alkyne and other reagents, as well as calculate key thermodynamic parameters like activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation.

While detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature, data from analogous systems illustrate the approach. For instance, kinetic studies on the reactions of other terminal alkynes or the structurally similar alkene, 1-tetradecene, serve as excellent proxies for the methodologies that would be employed.

Research on the sulfonation of 1-tetradecene in a microchannel reactor established a kinetic model and calculated the activation energy for the reaction. researchgate.net Similarly, detailed kinetic analyses have been performed for the platinum-catalyzed diboration of 1-tetradecene, where reaction rates were monitored by calorimetry to understand the influence of catalyst loading and substrate concentration. nih.gov In another study on the carbohydrate-catalyzed diboration of 1-tetradecene, kinetic experiments were crucial in identifying the turnover-limiting step. nih.gov

A hypothetical kinetic study of a this compound reaction, for example, a metal-catalyzed coupling or hydration, would involve systematically varying the concentrations of this compound, the catalyst, and any other substrates while monitoring the rate of product formation, often using techniques like gas chromatography (GC) or NMR spectroscopy.

Table 1: Representative Kinetic Parameters for an Alkyne Functionalization Reaction (Note: This table is illustrative, based on data for general alkyne reactions, as specific comprehensive kinetic data for this compound reactions are not readily available in the cited literature.)

| Parameter | Value | Significance |

| Reaction Order | ||

| w.r.t. Alkyne | 1 | The rate is directly proportional to the alkyne concentration. |

| w.r.t. Catalyst/Reagent | 1 | The rate is directly proportional to the catalyst concentration. |

| Overall Order | 2 | Indicates a bimolecular interaction in the rate-determining step. |

| Activation Parameters | ||

| Activation Energy (Ea) | 10-20 kcal/mol | Energy barrier the reactants must overcome. |

| Gibbs Free Energy (ΔG‡) | ~27 kcal/mol | Overall energy barrier including entropic effects. |

| Enthalpy of Activation (ΔH‡) | ~14 kcal/mol | Change in heat content on forming the transition state. |

| Entropy of Activation (ΔS‡) | ~ -37 cal/mol·K | Change in disorder on forming a more ordered transition state. |

This interactive table is based on representative values from mechanistic studies of alkyne reactions.

In Situ Spectroscopic Analysis of Reaction Intermediates

To gain deeper mechanistic insight, it is crucial to detect and characterize the transient species that form and are consumed during a reaction. In situ (meaning "in the reaction mixture") spectroscopy allows for the real-time observation of these intermediates without the need for isolation, providing direct evidence for proposed mechanistic pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful tool for studying reactions involving metal catalysts, which are common in alkyne chemistry. specac.com For example, in the rhodium-catalyzed hydroformylation of the related compound 1-tetradecene, high-pressure in-situ FTIR was used to observe the catalyst's transformation and identify the active species. acs.org The study successfully characterized the mononuclear acyl rhodium tetracarbonyl intermediate, RCORh(CO)₄, by observing its characteristic carbonyl stretching frequencies in the IR spectrum. acs.org This type of analysis would be directly applicable to studying reactions of this compound, such as hydroboration, hydrosilylation, or carbonylative coupling, allowing for the identification of key intermediates like metal-alkyne π-complexes or vinylidene and metallacyclic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is another invaluable technique. For the Pt-catalyzed diboration of 1-tetradecene, ³¹P NMR was used to track the catalyst activation. nih.gov The formation of a new phosphorus-containing structure bound to a platinum boryl complex was observed, providing direct evidence of the catalyst's state during the reaction. nih.gov

Mass Spectrometry (MS): Advanced mass spectrometry techniques can also be applied for in situ analysis. For example, laser flash photolysis combined with spray ionization mass spectrometry (LFP-SIMS) has been used to detect short-lived radical intermediates in atmospheric reactions at interfaces, a technique that could be adapted to study radical reactions of this compound. nist.gov

By applying these in situ methods to reactions of this compound, researchers can directly observe the formation and consumption of intermediates, map the catalyst's lifecycle, and validate or refute proposed mechanisms, leading to the development of more efficient and selective synthetic methods.

Table 2: Illustrative In Situ Spectroscopic Data for a Catalytic Reaction Intermediate (Note: This table is based on the well-documented in situ analysis of the hydroformylation of 1-tetradecene and serves as an example of the data obtained for a closely related substrate.) acs.org

| Spectroscopic Technique | Intermediate Species | Key Spectroscopic Signature(s) | Observed Wavenumbers (cm⁻¹) |

| In Situ FTIR | Acyl Rhodium Tetracarbonyl | Terminal C≡O stretching | 2110, 2064, 2038, 2020 |

| (from terminal alkene) | Acyl C=O stretching | 1703 |

This interactive table showcases typical spectroscopic data obtained from in situ studies, which would be analogous for identifying intermediates in this compound reactions.

Future Directions and Emerging Research Avenues for 1 Tetradecyne

Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The future of chemical synthesis involving 1-tetradecyne is intrinsically linked to the development of advanced catalytic systems. The emphasis is on achieving higher selectivity in reactions and ensuring processes are environmentally and economically sustainable. cas.orgecovyst.com Research is moving beyond traditional catalysts to design systems that offer precise control over reactions at the terminal alkyne.

Key areas of development include:

Selective Hydrogenation: Creating catalysts that can selectively reduce the triple bond of this compound to a cis- or trans-alkene without over-reduction to the alkane is a major goal. This allows for the synthesis of specific isomers of tetradecene, which are valuable in polymer and surfactant production.

Sustainable Catalysts: There is a growing demand for catalysts based on earth-abundant metals or even metal-free systems to replace expensive and rare precious metal catalysts like platinum and palladium. uct.ac.za Furthermore, the development of biocatalysts, such as enzymes, offers a green alternative for transforming this compound under mild conditions. cas.org

Immobilized Catalysts: To improve sustainability, researchers are immobilizing homogeneous catalysts on solid supports like polymers or silica. ecovyst.comuct.ac.za This approach combines the high activity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts, reducing waste and cost. uct.ac.za

Table 7.1: Emerging Catalytic Approaches for Terminal Alkynes like this compound

| Catalyst Type | Reaction Application | Potential Advantage |

|---|---|---|

| Immobilized Rhodium(I) Complexes | Hydroformylation, Hydrogenation | Enhanced recyclability, reduced metal leaching, combines benefits of homogeneous and heterogeneous catalysis. uct.ac.za |

| Zeolites (e.g., HZSM-5) | Cracking, Isomerization | Shape selectivity, production of value-added aromatics from long-chain hydrocarbons. researchgate.net |

| Biocatalysts (Enzymes) | Oxidation, Epoxidation | High selectivity under mild conditions, biodegradable, renewable, reduced environmental impact. cas.orgresearchgate.net |

| Copper-based Systems | Click Chemistry, Coupling Reactions | High efficiency for specific bond formation, crucial for cascade and multicomponent reactions. rsc.org |

Integration into Multicomponent Reactions and Cascade Processes